molecular formula C21H28O4 B1213727 19-Oxo-deoxycorticosterone CAS No. 75220-37-0

19-Oxo-deoxycorticosterone

Cat. No. B1213727
CAS RN: 75220-37-0
M. Wt: 344.4 g/mol
InChI Key: PDNIPWXQYQYCSU-ZOCXKQACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Oxo-deoxycorticosterone is a 21-hydroxy steroid.

properties

CAS RN

75220-37-0

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C21H28O4/c1-20-8-7-17-15(16(20)4-5-18(20)19(25)11-22)3-2-13-10-14(24)6-9-21(13,17)12-23/h10,12,15-18,22H,2-9,11H2,1H3/t15-,16-,17-,18+,20-,21+/m0/s1

InChI Key

PDNIPWXQYQYCSU-ZOCXKQACSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C=O

SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C=O

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C=O

synonyms

19-oxo-deoxycorticosterone
21-hydroxy-4-pregnen-3,19,20-trione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Oxo-deoxycorticosterone
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19-Oxo-deoxycorticosterone
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19-Oxo-deoxycorticosterone
Reactant of Route 4
19-Oxo-deoxycorticosterone
Reactant of Route 5
19-Oxo-deoxycorticosterone
Reactant of Route 6
19-Oxo-deoxycorticosterone

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